
1-(Azetidin-3-yl)-4-(4-ethoxyphenyl)-1H-1,2,3-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Azetidin-3-yl)-4-(4-ethoxyphenyl)-1H-1,2,3-triazole is a synthetic organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
The synthesis of 1-(Azetidin-3-yl)-4-(4-ethoxyphenyl)-1H-1,2,3-triazole typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced through substitution reactions, often using ethoxybenzene derivatives.
Formation of the Triazole Ring: The triazole ring is formed through cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, involving azides and alkynes.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Análisis De Reacciones Químicas
1-(Azetidin-3-yl)-4-(4-ethoxyphenyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(Azetidin-3-yl)-4-(4-ethoxyphenyl)-1H-1,2,3-triazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and chemical processes, contributing to advancements in various industrial applications.
Mecanismo De Acción
The mechanism of action of 1-(Azetidin-3-yl)-4-(4-ethoxyphenyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
1-(Azetidin-3-yl)-4-(4-ethoxyphenyl)-1H-1,2,3-triazole can be compared with other similar compounds, such as:
1-(Azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole:
1-(Azetidin-3-yl)-4-(4-methoxyphenyl)-1H-1,2,3-triazole: Contains a methoxy group instead of an ethoxy group, resulting in variations in reactivity and biological activity.
1-(Azetidin-3-yl)-4-(4-chlorophenyl)-1H-1,2,3-triazole: Features a chloro group, which can influence its chemical behavior and interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H16N4O |
|---|---|
Peso molecular |
244.29 g/mol |
Nombre IUPAC |
1-(azetidin-3-yl)-4-(4-ethoxyphenyl)triazole |
InChI |
InChI=1S/C13H16N4O/c1-2-18-12-5-3-10(4-6-12)13-9-17(16-15-13)11-7-14-8-11/h3-6,9,11,14H,2,7-8H2,1H3 |
Clave InChI |
YBEDPCKLIGBEMB-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)C2=CN(N=N2)C3CNC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



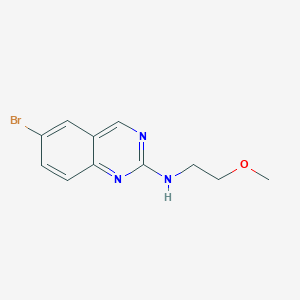
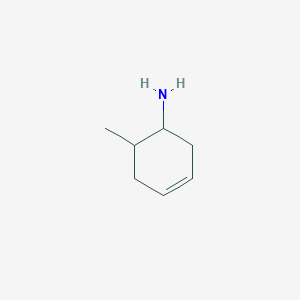
![Bicyclo[2.2.2]oct-5-ene-2-carboxylicacid,3-[(bocamino)-,methylester,(1R,2R,3R,4S)](/img/structure/B13081672.png)
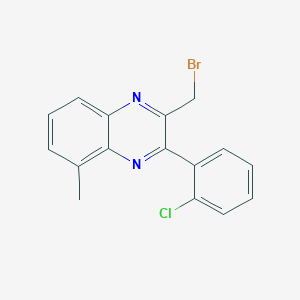



![3-[(2-Chlorophenyl)methoxy]-4-iodooxolane](/img/structure/B13081698.png)
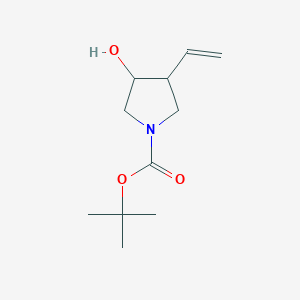


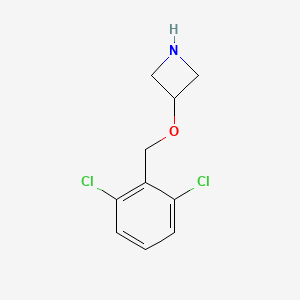
![tert-Butyl4-fluoro-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13081745.png)
